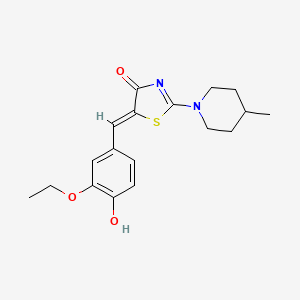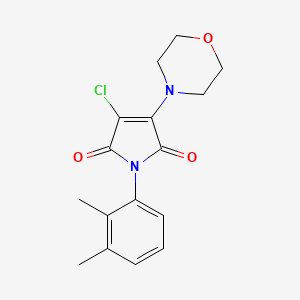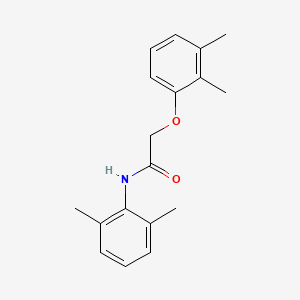![molecular formula C18H26N4O4S B5546410 1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5546410.png)
1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide" often involves multi-step organic reactions that yield these complex molecules in fair to good yields. For instance, derivatives of 1-(substituted phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamides, which share a similar structural framework, have been synthesized through the sodium borohydride reduction of corresponding ylides in ethanol, showcasing the intricate steps involved in producing such compounds (Madhavi Gangapuram & K. Redda, 2006).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray diffraction, which can reveal the conformation and geometrical arrangement of the molecule's atoms. For example, studies on similar compounds have detailed the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom, providing insights into the three-dimensional structure and molecular interactions of these compounds (S. Naveen et al., 2015).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, leading to the formation of new derivatives with potentially valuable properties. Reactions with 3-dimethylamino-2H-azirines, for example, can lead to the competitive formation of 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines, demonstrating the compound's reactivity and the possibility of generating a diverse array of chemical entities for further exploration (I. Tornus, E. Schaumann*, & G. Adiwidjaja, 1996).
科学的研究の応用
Synthetic Chemistry Applications
This compound and its derivatives play a crucial role in the development of new synthetic pathways and molecules with potential therapeutic applications. For instance, the synthesis of novel 1-(substituted phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamides has been explored for their potential anti-inflammatory properties (Madhavi Gangapuram & K. Redda, 2006). Similarly, new diamine compounds containing pyridine and sulfone moieties have been synthesized for the development of fluorinated polyamides, highlighting the relevance of sulfone and pyridine derivatives in polymer chemistry (Xiao-Ling Liu et al., 2013).
Material Science and Engineering
The research also extends into materials science, where derivatives of this compound are used to develop high-performance polymers and materials. A study on soluble polyimides with pendant carboxyl groups, which were modified with photopolymerizable (meth)acrylamides, demonstrates the application in creating photosensitive polyimide films, offering insights into the compound's utility in developing new materials with specific optical and mechanical properties (T. Fukushima, T. Oyama, & M. Tomoi, 2003).
Pharmacological Research
In pharmacological research, derivatives of this compound are investigated for their biological activities. For example, the synthesis and evaluation of biologically active O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine showed promising activity against butyrylcholinesterase enzyme, indicating potential applications in developing treatments for diseases related to enzyme dysfunction (H. Khalid et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(dimethylsulfamoyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4S/c1-20(2)27(25,26)21-10-4-6-14(13-21)18(24)19-15-7-3-8-16(12-15)22-11-5-9-17(22)23/h3,7-8,12,14H,4-6,9-11,13H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBCGMOVXJKWMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylsulfamoyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5546330.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5546341.png)
![1-ethyl-N-[3-(1H-imidazol-1-yl)butyl]-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5546347.png)


![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)-4-piperidinecarboxamide](/img/structure/B5546372.png)
![9-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5546379.png)

![5,6-dimethyl-2-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B5546402.png)


![2-[1-(3,5-difluorophenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5546425.png)
![4-{[4-(dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546428.png)
![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546432.png)